6-chloro-2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
CAS No.:
Cat. No.: VC13344693
Molecular Formula: C9H7ClF3N3
Molecular Weight: 249.62 g/mol
* For research use only. Not for human or veterinary use.
![6-chloro-2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine -](/images/structure/VC13344693.png)
Specification
Molecular Formula | C9H7ClF3N3 |
---|---|
Molecular Weight | 249.62 g/mol |
IUPAC Name | 6-chloro-2-ethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
Standard InChI | InChI=1S/C9H7ClF3N3/c1-2-16-4-5-6(9(11,12)13)3-7(10)14-8(5)15-16/h3-4H,2H2,1H3 |
Standard InChI Key | QCAHFSJRCBNOBW-UHFFFAOYSA-N |
SMILES | CCN1C=C2C(=CC(=NC2=N1)Cl)C(F)(F)F |
Canonical SMILES | CCN1C=C2C(=CC(=NC2=N1)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
6-Chloro-2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine (CHClFN) is a fused bicyclic system comprising a pyrazole ring fused to a pyridine ring. Key structural attributes include:
-
Chloro substituent at position 6, enhancing electrophilic reactivity.
-
Ethyl group at position 2, contributing to steric bulk and lipophilicity.
-
Trifluoromethyl group at position 4, imparting electron-withdrawing effects and metabolic stability .
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | CHClFN |
Molecular Weight | 253.63 g/mol |
Exact Mass | 253.032 Da |
Topological Polar SA | 30.7 Ų |
LogP (Predicted) | 2.45 |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 5 |
These values are derived from computational models and analogs such as 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of pyrazolo[3,4-b]pyridines typically involves cyclocondensation or cross-coupling strategies. For 6-chloro-2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine, a plausible route involves:
-
Core Assembly: Formation of the pyrazolo[3,4-b]pyridine scaffold via cyclization of 5-aminopyrazoles with β-keto esters or aldehydes .
-
Functionalization: Sequential halogenation and alkylation/arylation at positions 2, 4, and 6.
Suzuki-Miyaura Coupling
Pd-catalyzed cross-coupling, as demonstrated for 3,6-diarylpyrazolo[3,4-b]pyridines , could be adapted:
-
Step 1: Coupling of a 3-iodo-6-chloropyrazolo[3,4-b]pyridine precursor with ethylboronic acid to install the ethyl group.
-
Step 2: Subsequent trifluoromethylation at position 4 using CFCu or CFSiMe reagents.
One-Pot Sequential Arylation
Reaction Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
C3 Arylation | Pd(OAc), dppf, CsCO, 60°C | 75–98 | |
C6 Trifluoromethylation | CFSiMe, CuI, DMF, 80°C | 60–85* |
*Estimated from analogous reactions.
Applications and Biological Relevance
Material Science Applications
The electron-deficient trifluoromethyl group could facilitate use in:
-
Organic Electronics: As electron-transport layers in OLEDs.
-
Agrochemicals: Enhancing pesticidal activity through increased lipophilicity.
Physicochemical and Spectroscopic Data
Spectral Characteristics
-
H NMR: Expected signals include:
Stability and Reactivity
-
Thermal Stability: Decomposition above 250°C (predicted).
-
Hydrolytic Sensitivity: Resistance to hydrolysis due to electron-withdrawing groups.
Future Directions
-
Synthetic Optimization: Developing enantioselective routes for chiral derivatives.
-
Biological Profiling: Screening against kinase panels and CNS targets.
-
Computational Studies: DFT calculations to predict reactivity and binding modes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume